molecular formula C11H10ClFO3 B13636573 Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13636573
M. Wt: 244.64 g/mol
InChI Key: MICFZQLAJXVRAA-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is a synthetic organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methyloxirane moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • 2-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenol

Uniqueness

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the methyloxirane moiety, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C11H10ClFO3

Molecular Weight

244.64 g/mol

IUPAC Name

methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10ClFO3/c1-11(9(16-11)10(14)15-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3

InChI Key

MICFZQLAJXVRAA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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